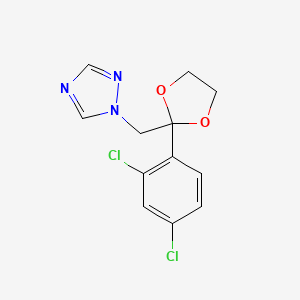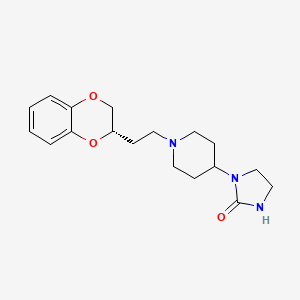
Amino-PEG5-Amine
Vue d'ensemble
Description
Amino-PEG5-Amine is an organic compound belonging to the class of dialkyl ethers. It is characterized by its molecular formula C12H28N2O5 and is known for its unique structure comprising multiple ether linkages and terminal amine groups .
Applications De Recherche Scientifique
Amino-PEG5-Amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, surfactants, and as a stabilizer in various formulations.
Mécanisme D'action
Target of Action
Amino-PEG5-Amine, also known as Nh2-PEG5-nh2 or 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine, is a polyethylene glycol (PEG) derivative that contains two amino groups . The primary targets of this compound are proteins, macromolecular carriers, oligonucleotides, vesicles, and other molecules that contain carboxylic acids, activated NHS esters, or carbonyls (ketone, aldehyde) .
Mode of Action
The amino groups of this compound can easily couple with its targets, leading to the formation of stable amide bonds . This process is known as PEGylation, which involves the covalent attachment of PEG to different molecules . The PEGylation process can be completed in less than 1 hour at pH 7-8 .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the modification of proteins and other biomolecules . The attachment of PEG to these molecules decreases their aggregation and increases their solubility . This modification can also reduce the number of attachment sites to a protein molecule, making the PEGylated proteins more selective .
Pharmacokinetics
The pharmacokinetic properties of this compound are significantly improved due to the PEGylation process . PEGylation enhances the water solubility of the compound, which in turn improves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . This leads to an increase in the bioavailability of the compound .
Result of Action
The result of the action of this compound is the formation of PEGylated proteins or other biomolecules . These PEGylated molecules have enhanced solubility and reduced aggregation . They also exhibit improved pharmacokinetic and pharmacological properties, as well as reduced reactogenicity and related side effects .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The PEGylation process is more efficient at pH 7-8 . Additionally, the hydrophilic PEG spacer in this compound increases its solubility in aqueous media , making it suitable for use in various biological, chemical, and pharmaceutical settings .
Analyse Biochimique
Biochemical Properties
Amino-PEG5-Amine plays a significant role in biochemical reactions, particularly in the modification and conjugation of proteins and other biomolecules. The compound interacts with enzymes, proteins, and other biomolecules through its terminal amine groups, which can form stable amide bonds with carboxyl groups on target molecules . This interaction is facilitated by the presence of N-hydroxysuccinimide (NHS) esters, which react specifically with lysine and N-terminal amino groups at physiological pH . These interactions are crucial for applications such as protein labeling, crosslinking, and surface modification.
Cellular Effects
This compound influences various cellular processes by modifying the surface properties of cells and enhancing the delivery of therapeutic agents. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the attachment of bioactive molecules to cell surfaces . This modification can lead to changes in cell function, including altered cell proliferation, differentiation, and apoptosis. Additionally, this compound can enhance the uptake of conjugated molecules by cells, thereby improving the efficacy of targeted therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its terminal amine groups. The compound can also inhibit or activate enzymes by modifying their surface properties, leading to changes in their activity and function . Furthermore, this compound can influence gene expression by facilitating the delivery of nucleic acids and other gene-modifying agents to target cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under physiological conditions, but its activity can be affected by factors such as pH, temperature, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it suitable for use in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the delivery and efficacy of therapeutic agents without causing significant toxicity . At high doses, this compound may cause adverse effects such as inflammation and tissue damage . It is important to determine the optimal dosage for each specific application to minimize potential side effects and maximize therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to protein and nucleic acid metabolism. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, this compound can enhance the stability and activity of enzymes by modifying their surface properties, thereby influencing their catalytic efficiency and substrate specificity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis and other transport mechanisms, leading to its accumulation in specific cellular compartments . This localization can enhance the efficacy of conjugated molecules by ensuring their targeted delivery to specific tissues and cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the cell membrane, cytoplasm, or nucleus, depending on the nature of the conjugated molecules and the cellular context . This localization can affect the activity and function of the compound, as well as its interactions with other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG5-Amine typically involves the reaction of polyethylene glycol with amine derivatives under controlled conditions. One common method includes the reaction of hexaethylene glycol with ammonia or primary amines in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like distillation and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Amino-PEG5-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of simpler amines and alcohols.
Substitution: Formation of substituted amines and ethers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaethylene glycol: Similar in structure but lacks terminal amine groups.
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Contains azide groups instead of amine groups.
Polyethylene glycol derivatives: Varying chain lengths and functional groups.
Uniqueness
Amino-PEG5-Amine is unique due to its combination of multiple ether linkages and terminal amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOPZYBJIJNBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575708 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72236-26-1 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














